molecular formula C11H20ClNO4S B6184331 tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 2639375-59-8

tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B6184331
CAS No.: 2639375-59-8
M. Wt: 297.80 g/mol
InChI Key: RENPBPBQYNJKOQ-SECBINFHSA-N
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Description

tert-Butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a chlorosulfonylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

    Introduction of the Chlorosulfonylmethyl Group: This step often involves the reaction of the piperidine derivative with chlorosulfonylmethane under controlled conditions to introduce the chlorosulfonylmethyl group.

    Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Products include sulfonamides or sulfonate esters.

    Reduction: The major product is the sulfonyl derivative.

    Hydrolysis: The major product is the piperidine carboxylic acid.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids during multi-step organic syntheses.

Biology and Medicine

    Drug Development:

    Biochemical Studies: Used in studies to understand the reactivity and interaction of sulfonyl-containing compounds with biological molecules.

Industry

    Material Science: Potential use in the synthesis of polymers and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism by which tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modifying their activity. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-[(methylsulfonyl)methyl]piperidine-1-carboxylate: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.

    tert-Butyl (3R)-3-[(sulfamoyl)methyl]piperidine-1-carboxylate: Contains a sulfamoyl group, which can also undergo similar reactions.

Uniqueness

    Reactivity: The chlorosulfonyl group in tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is more reactive towards nucleophiles compared to the methylsulfonyl or sulfamoyl groups, making it a versatile intermediate in organic synthesis.

    Applications: The unique combination of functional groups makes it particularly useful in the synthesis of complex molecules and potential pharmaceuticals.

Properties

CAS No.

2639375-59-8

Molecular Formula

C11H20ClNO4S

Molecular Weight

297.80 g/mol

IUPAC Name

tert-butyl (3R)-3-(chlorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

RENPBPBQYNJKOQ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

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